molecular formula C16H17NO B12981542 2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine

2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine

Cat. No.: B12981542
M. Wt: 239.31 g/mol
InChI Key: BHGJWMLDHYLYLF-UHFFFAOYSA-N
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Description

2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine is a chemical compound with a complex structure that includes a dibenzo[b,e]oxepin core

Preparation Methods

The synthesis of 2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine typically involves several steps:

    Nitro Reduction: The initial step involves the reduction of a nitro compound to form an amine.

    Cyclization: The amine is then subjected to cyclization reactions to form the dibenzo[b,e]oxepin core.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(6,11-dihydrobenzo[c][1]benzoxepin-11-yl)ethanamine

InChI

InChI=1S/C16H17NO/c17-10-9-14-13-6-2-1-5-12(13)11-18-16-8-4-3-7-15(14)16/h1-8,14H,9-11,17H2

InChI Key

BHGJWMLDHYLYLF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3O1)CCN

Origin of Product

United States

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